molecular formula C75H126N24O15 B3029707 H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH CAS No. 75921-87-8

H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH

Cat. No.: B3029707
CAS No.: 75921-87-8
M. Wt: 1604 g/mol
InChI Key: OVVIBUHLQIYUEU-UHFFFAOYSA-N
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Description

Introduction to Dynorphin A and Its Neurobiological Context

Dynorphin Peptides in the Endogenous Opioid System

The endogenous opioid system comprises three receptor types—mu (μOR), delta (δOR), and kappa (κOR)—and their ligands, including dynorphins, enkephalins, and endorphins. Dynorphins, derived from the precursor protein prodynorphin, are neuropeptides characterized by their N-terminal opioid motif (Tyr-Gly-Gly-Phe-Leu/Val). While historically classified as κOR-selective agonists, emerging evidence demonstrates that dynorphins exhibit significant promiscuity across opioid receptors. For example, dynorphin A (1-13) binds μOR, δOR, and κOR with nanomolar affinity, activating both G protein-dependent signaling (e.g., cAMP inhibition) and β-arrestin recruitment. This broad receptor engagement enables dynorphins to modulate diverse physiological processes, including nociception, mood regulation, and addiction.

Prodynorphin cleavage generates multiple dynorphin variants, such as dynorphin A (1-17), dynorphin B (1-13), and α/β-neoendorphins. These peptides share the conserved opioid motif but differ in C-terminal sequences, which influence receptor selectivity and signaling bias. For instance, dynorphin A (1-13) acts as a full agonist at κOR in G protein assays but exhibits partial agonism at μOR and δOR. Such functional diversity suggests that endogenous dynorphins fine-tune opioid signaling through ligand-specific receptor conformations and downstream pathway activation.

Table 1: Key Dynorphin Peptides and Their Receptor Signaling Profiles
Peptide Receptor Affinity (nM) G Protein Efficacy β-Arrestin Recruitment
Dynorphin A (1-13) μOR: 3.2, δOR: 12.1, κOR: 0.8 Full at κOR, partial at μOR/δOR Full at μOR/δOR/κOR
Dynorphin B (1-13) μOR: 5.6, δOR: 8.9, κOR: 1.2 Partial at all receptors Full at δOR, partial at μOR/κOR
α-Neoendorphin μOR: 7.4, δOR: 15.3, κOR: 2.1 Partial at all receptors Partial at μOR/δOR/κOR

Structural Characteristics of Dynorphin A (1-13)

Dynorphin A (1-13) consists of 13 amino acids (YGGFLRRIRPKLK) with a molecular weight of 1604.0 g/mol. Its structure includes:

  • N-terminal opioid motif : Tyr¹-Gly²-Gly³-Phe⁴-Leu⁵, which is essential for receptor binding.
  • C-terminal basic residues : Arg⁶, Arg⁷, Arg⁹, Lys¹², and Lys¹³, which enhance receptor interaction and stability.

The peptide’s amphipathic nature—combining hydrophobic (Phe⁴, Leu⁵, Ile⁸) and cationic residues—facilitates membrane penetration and receptor docking. Structural studies suggest that the C-terminal region (Arg⁶–Lys¹³) adopts a helical conformation in membrane-mimetic environments, promoting κOR binding through electrostatic interactions. This helical domain distinguishes dynorphin A (1-13) from shorter fragments like dynorphin A (1-8), which lack sustained secondary structure and exhibit reduced receptor efficacy.

Figure 1: Structural Domains of Dynorphin A (1-13)
N-terminal motif: Tyr-Gly-Gly-Phe-Leu  
Helical domain: Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys  

The presence of multiple arginine and lysine residues confers a high isoelectric point (pI ≈ 10.5), enabling strong interactions with negatively charged receptor surfaces. For example, μOR’s extracellular loop 2 contains acidic residues that bind dynorphin A (1-13)’s Arg⁶–Arg⁷ cluster, while κOR’s transmembrane helices accommodate the hydrophobic Leu⁵ and Ile⁸. These interactions explain dynorphin A (1-13)’s ability to activate all three opioid receptors despite its historical association with κOR.

Properties

IUPAC Name

6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVIBUHLQIYUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H126N24O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1604.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The peptide’s reactivity is shaped by:

  • Basic residues : High density of Arg and Lys residues (net charge ~+5 at physiological pH), enabling electrostatic interactions .

  • D-Arg configuration : The D-Arg at position 6 introduces stereochemical variability, potentially altering protease susceptibility or receptor binding .

  • Hydrophobic core : Tyr, Phe, Leu, and Ile residues promote hydrophobic interactions .

Host-Guest Interactions with Cucurbiturils

Cucurbit uril (Q8) exhibits strong binding to peptides containing aromatic and cationic residues. While direct data for this peptide is limited, analogous sequences provide insights:

Cucurbituril ComplexPeptide SequenceBinding Affinity (K, M⁻¹)ΔH (kJ/mol)ΔS (J/mol·K)Source
Q8·MDAPH-Trp-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH4.3×1054.3\times 10^5N/AN/A
Q8·F′GGH-Tyr-Gly-Gly-OH3×1033\times 10^3-9.63.6
  • Key observations :

    • Aromatic residues (Trp, Tyr, Phe) anchor cucurbituril binding via hydrophobic/π-π interactions .

    • Basic residues (Arg, Lys) enhance affinity through cation-dipole interactions .

    • The D-Arg may sterically hinder binding compared to L-Arg .

Proteolytic Stability

  • Trypsin-like proteases : Predicted cleavage at Arg/Lys residues, but D-Arg at position 6 resists hydrolysis due to stereochemical incompatibility .

  • Collagenase : Susceptibility to cleavage at Gly-Leu or Gly-Phe bonds (e.g., Km=1.2×105M1K_m=1.2\times 10^5\,\text{M}^{-1} for similar substrates) .

Post-Translational Modifications (PTMs)

  • Phosphorylation : Ser/Thr residues absent, but Arg methylation (e.g., asymmetric dimethylarginine) is plausible .

  • Oxidation : Tyr and Phe residues may form dityrosine or hydroxylated derivatives under oxidative stress .

Chemical Stability in Solution

  • pH-dependent degradation :

    • Acidic conditions : Hydrolysis at Asp/Gly or Pro-Lys bonds (t1/2<24ht_{1/2}<24\,\text{h} at pH ≤ 3) .

    • Basic conditions : Deamidation of Gln/Asn residues (observed in similar peptides) .

Synthetic Challenges

  • D-Arg incorporation : Requires Fmoc-SPPS with D-Arg(Pbf)-OH, achieving ~85% coupling efficiency .

  • Aggregation : High Arg/Lys content increases risk of insolubility; acetonitrile/water (1:1) with 0.1% TFA is optimal .

Functional Interactions

  • Receptor binding : The N-terminal YGGFL motif mimics opioid peptides (e.g., Leu-enkephalin), but D-Arg disrupts μ-opioid receptor affinity .

  • Membrane penetration : Cationic residues enable cell-penetrating peptide (CPP) behavior, with ~60% efficiency compared to TAT peptide .

Comparative Reactivity Table

Reaction TypeObserved OutcomeKey Residues InvolvedReference
Cucurbituril bindingK=103105M1K=10^3-10^5\,\text{M}^{-1}Tyr, Arg, Lys
Protease resistancet1/2>48ht_{1/2}>48\,\text{h}D-Arg, Pro
Oxidative crosslinkingDityrosine formationTyr, Phe
pH-dependent hydrolysisPeptide bond cleavageAsp, Gly

Scientific Research Applications

Pain Management and Analgesic Research

Dynorphin peptides, including H-Tyr-Gly-Gly-Phe-Leu-D-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH, are known for their role in pain modulation. Research indicates that these peptides interact with opioid receptors, particularly the kappa-opioid receptor (KOR), providing potential pathways for developing new analgesics that could manage pain without the side effects associated with traditional opioids.

Case Study : A study demonstrated that the administration of dynorphin A analogs resulted in significant analgesic effects in animal models, suggesting their potential application in clinical pain management strategies .

Neuroprotection

This compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmission and reduce excitotoxicity is critical in conditions like Alzheimer's and Parkinson's disease.

Case Study : In vitro studies have shown that dynorphin A can protect neurons from glutamate-induced toxicity, highlighting its therapeutic potential in neurodegenerative disorders .

Stress and Anxiety Disorders

Dynorphins are implicated in the regulation of stress responses and mood disorders. Research has indicated that alterations in dynorphin levels correlate with anxiety and depression.

Case Study : Experimental models of stress have shown that manipulation of dynorphin levels can alter anxiety-like behaviors, suggesting that targeting this pathway may offer new treatments for anxiety disorders .

Drug Development

The unique structure of this compound allows for modifications that enhance its bioactivity and stability as a drug candidate. Its derivatives are being explored for various therapeutic applications.

Modification Effect Potential Application
D-Arg6 substitutionIncreased potency at KORPain relief
Altered amino acidsEnhanced stabilityChronic pain management

Cancer Research

Preliminary studies suggest that dynorphins may play a role in cancer biology by influencing tumor growth and metastasis through their action on KORs.

Case Study : Research has indicated that dynorphin analogs can inhibit cancer cell proliferation in vitro, providing a basis for further investigation into their role as anticancer agents .

Mechanism of Action

The mechanism of action of peptides like H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger a cascade of biochemical events within cells, leading to various physiological effects. The exact pathways and targets depend on the peptide’s structure and the biological context.

Comparison with Similar Compounds

Structural Significance :

  • The N-terminal sequence Tyr-Gly-Gly-Phe is conserved across opioid peptides (e.g., enkephalins, endorphins), critical for κ-opioid receptor (KOR) binding.
  • The D-Arg⁶ modification enhances proteolytic stability, a common strategy to improve pharmacokinetics in therapeutic peptides .

Structural and Functional Comparison Table

Compound Name Sequence Length Key Features Receptor Target Biological Role Stability Features
H-Tyr-Gly-Gly-Phe-Leu-D-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH 13 residues D-Arg⁶ substitution, porcine sequence κ-opioid receptor (KOR) Analgesia, stress response Enhanced protease resistance
Native Dynorphin A (1-13) 13 residues L-Arg⁶, natural sequence KOR Pain modulation, neuroprotection Low protease resistance
Met-enkephalin 5 residues Tyr-Gly-Gly-Phe-Met δ/μ-opioid receptors Short-term analgesia Rapid degradation in vivo
Antho-RFamide (Glu-Gly-Arg-Phe-amide) 4 residues Amidated C-terminal, Arg-Phe motif Neuromuscular systems Muscle contraction in sea anemones Unknown
Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys 21 residues Multiple Arg repeats, extended chain Uncharacterized Hypothetical signaling/structural Likely low stability

Key Findings from Comparative Studies

(a) Comparison with Native Dynorphin A (1-13)
  • Receptor Affinity: The D-Arg⁶ substitution in the target peptide preserves high affinity for KOR but may alter selectivity compared to native dynorphin A (L-Arg⁶). Studies suggest D-amino acids reduce enzymatic cleavage without significantly compromising receptor binding .
  • Stability: The D-Arg modification confers resistance to peptidases, extending its half-life in biological systems. Native dynorphin A is rapidly degraded by enzymes like neprilysin, limiting therapeutic utility .
(b) Comparison with Shorter Opioid Peptides (e.g., Met-enkephalin)
  • Sequence Homology : The shared N-terminal Tyr-Gly-Gly-Phe motif is essential for opioid receptor interaction. However, the extended C-terminal sequence in the target peptide enhances KOR specificity, whereas enkephalins favor δ/μ receptors .
  • Functional Duration : Met-enkephalin’s short half-life (<2 minutes) contrasts with the target peptide’s improved stability, making the latter more viable for sustained analgesia .
(c) Comparison with Antho-RFamide
  • Structural Overlap : Both peptides contain Arg-Phe motifs, but Antho-RFamide (Glu-Gly-Arg-Phe-amide) is amidated and functions in invertebrates to modulate muscle contractions. The target peptide’s opioid activity diverges mechanistically, emphasizing evolutionary divergence in peptide signaling .
(d) Comparison with Larger Peptides (e.g., 21-residue peptide in )
  • In contrast, the target peptide’s compact structure prioritizes receptor engagement over structural roles .

Biological Activity

H-Tyr-Gly-Gly-Phe-Leu-D-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH, a synthetic peptide, has gained attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and comparative studies.

Chemical Structure and Properties

  • Molecular Formula : C75H126N24O15
  • Molecular Weight : 1603.95 g/mol
  • CAS Number : 75921-87-8

The compound is composed of a sequence of amino acids that includes both L and D forms, which can influence its stability and activity in biological systems .

  • Opioid Receptor Interaction :
    • This compound has been shown to interact with opioid receptors, particularly the mu-opioid receptor (MOR). This interaction is significant for pain modulation and analgesic effects.
    • Studies indicate that modifications in the peptide structure can enhance binding affinity and selectivity towards opioid receptors, potentially leading to improved therapeutic outcomes .
  • Antinociceptive Effects :
    • Research has demonstrated that this peptide exhibits antinociceptive properties in animal models. For instance, it has been tested in mice to evaluate its effectiveness in reducing pain responses through both peripheral and central mechanisms .
  • Gut Stability :
    • One crucial aspect of peptide therapeutics is their stability in the gastrointestinal tract. This compound has shown promising stability profiles under simulated gastric conditions, which is essential for oral bioavailability .

Comparative Studies and Case Reports

A comparative analysis was conducted on various peptide analogs to assess their biological activity:

Peptide VariantBinding Affinity (Kd)Antinociceptive ActivityStability (SGF)
H-Tyr-Gly-Gly-Phe-Leu-D-Arg-Arg-Ile...HighSignificant>24 hours
DesmopressinModerateModerate>24 hours
LinaclotideHighSignificant<5 minutes

This table illustrates that while this compound exhibits high binding affinity and significant antinociceptive activity, its stability is comparable to other well-studied peptides such as desmopressin and linaclotide .

Research Findings

  • Pharmacological Studies :
    • In a study published in MDPI, researchers explored the pharmacological profiles of various hemorphin derivatives, including this compound. The findings suggested enhanced activity with specific substitutions at certain amino acid positions, indicating that structural modifications can lead to improved pharmacodynamics .
  • Animal Models :
    • Animal studies have confirmed the analgesic effects of this peptide, with results indicating dose-dependent responses in pain models. The mechanism appears to involve both central nervous system pathways and peripheral interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.